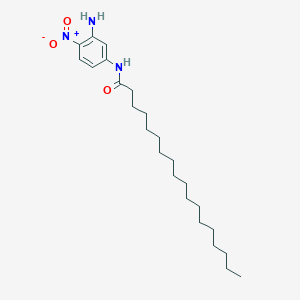
N-(3-Amino-4-nitrophenyl)octadecanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Amino-4-nitrophenyl)octadecanamide is an organic compound that features both an amide and a nitro group attached to a long alkyl chain. This compound is of interest due to its unique chemical structure, which combines aromatic and aliphatic characteristics, making it useful in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Amino-4-nitrophenyl)octadecanamide typically involves a multi-step process:
Nitration: The starting material, 3-nitroaniline, is nitrated to introduce the nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Amidation: The final step involves the reaction of the resulting 3-amino-4-nitroaniline with octadecanoic acid (stearic acid) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the amide bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration and Reduction: Using large reactors to handle the nitration and reduction steps efficiently.
Continuous Flow Amidation: Employing continuous flow reactors for the amidation step to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
N-(3-Amino-4-nitrophenyl)octadecanamide undergoes several types of chemical reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate in an acidic medium.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: Formation of N-(3-Amino-4-aminophenyl)octadecanamide.
Oxidation: Formation of N-(3-Nitro-4-nitrophenyl)octadecanamide.
Substitution: Formation of halogenated derivatives of this compound.
科学的研究の応用
N-(3-Amino-4-nitrophenyl)octadecanamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting hydrophobic drugs.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and lubricants.
作用機序
The mechanism of action of N-(3-Amino-4-nitrophenyl)octadecanamide involves its interaction with molecular targets through its functional groups:
Amino Group: Can form hydrogen bonds and interact with nucleophilic sites.
Nitro Group: Can participate in redox reactions and influence the compound’s electronic properties.
Amide Bond: Provides structural stability and can engage in hydrogen bonding.
類似化合物との比較
Similar Compounds
N-(3-Nitrophenyl)octadecanamide: Lacks the amino group, making it less reactive in certain chemical reactions.
N-(4-Aminophenyl)octadecanamide: Has the amino group in a different position, affecting its reactivity and interaction with other molecules.
N-(3-Amino-4-methylphenyl)octadecanamide: Contains a methyl group instead of a nitro group, altering its chemical properties.
Uniqueness
N-(3-Amino-4-nitrophenyl)octadecanamide is unique due to the presence of both amino and nitro groups on the aromatic ring, which allows it to participate in a diverse range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various scientific and industrial applications.
特性
CAS番号 |
135792-50-6 |
|---|---|
分子式 |
C24H41N3O3 |
分子量 |
419.6 g/mol |
IUPAC名 |
N-(3-amino-4-nitrophenyl)octadecanamide |
InChI |
InChI=1S/C24H41N3O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(28)26-21-18-19-23(27(29)30)22(25)20-21/h18-20H,2-17,25H2,1H3,(H,26,28) |
InChIキー |
LYORANCXZWFNTC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


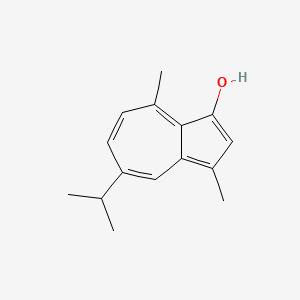
![6-[(2-Hydroxyethyl)sulfanyl]naphthalene-2,3-diol](/img/structure/B14273023.png)
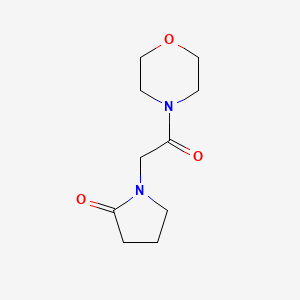
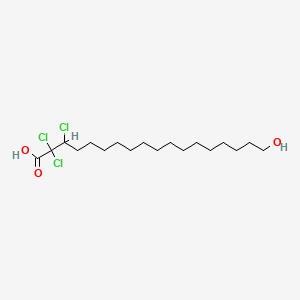
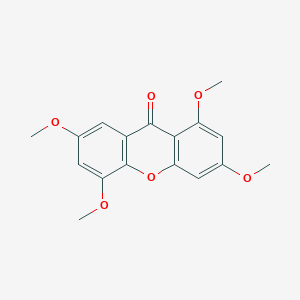
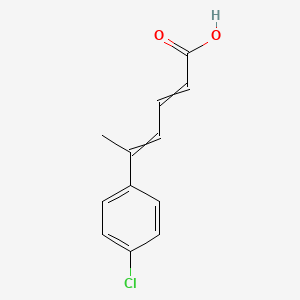
![2-Aziridinemethanol, 1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2R,3R)-](/img/structure/B14273043.png)
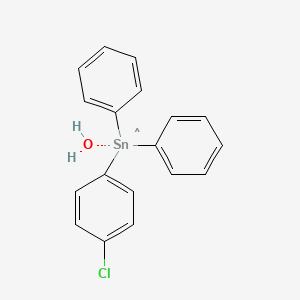

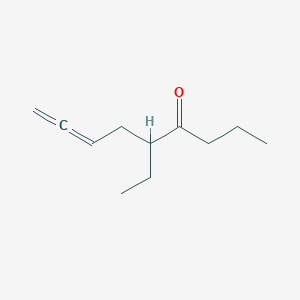
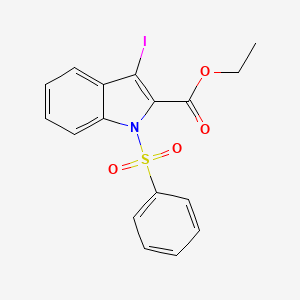
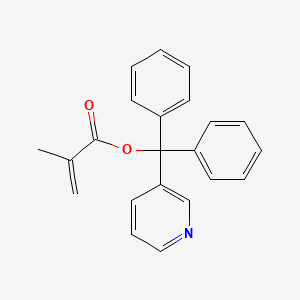
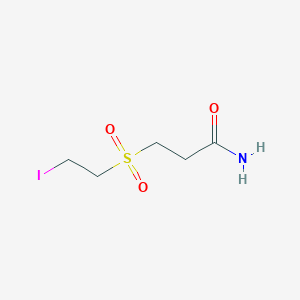
![4-{5-[4-(Dodecyloxy)phenyl]pyrimidin-2-YL}benzoyl chloride](/img/structure/B14273099.png)
